DL-PROLINE (15N)

Protein Metabolism Skin Biosynthesis Tracer Kinetics

Researchers requiring a non-stereospecific 15N nitrogen source for metabolic tracing often face limited availability of the racemic form. DL-Proline (15N) (MW 116.13, 98% purity) directly addresses this need, providing the essential M+1 mass shift for LC-MS/MS quantitation without the cost premium of enantiopure L-Proline (15N). - Enables precise tracing of proline-derived nitrogen into downstream metabolites (e.g., glutamate, aspartate) in cellular metabolism studies. - Cost-effective, single-isotope (15N) design ideal for straightforward nitrogen flux experiments, avoiding the complexity of dual 13C/15N labels. - Sourced exclusively for research use, with flexible packaging and reliable global logistics to support uninterrupted experimental workflows.

Molecular Formula
Molecular Weight 116.13
Cat. No. B1579754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-PROLINE (15N)
Molecular Weight116.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Proline (15N) as a Nitrogen-15 Labeled Racemic Amino Acid Tracer for Metabolic Flux and Protein Dynamics Studies


DL-Proline (15N) is a stable isotope-labeled form of the racemic mixture of D- and L-proline, a secondary amino acid, where the naturally abundant nitrogen-14 atom is replaced with the heavier, non-radioactive nitrogen-15 isotope. This isotopic substitution increases the molecular mass from 115.13 Da to 116.13 Da, creating a distinct M+1 mass shift that enables its use as a tracer in metabolic flux analysis and as an internal standard for quantitative mass spectrometry . It serves as a critical tool for investigating nitrogen metabolism, protein synthesis, and cellular uptake mechanisms, leveraging the unique properties of both its 15N label and its racemic composition to provide distinct analytical and functional capabilities compared to its enantiopure or unlabeled counterparts .

The Functional and Analytical Consequences of Substituting DL-Proline (15N) with Unlabeled Proline or Enantiopure Isotopologues


Substituting DL-Proline (15N) with unlabeled DL-proline eliminates the mass shift necessary for its primary applications as a tracer in mass spectrometry-based metabolomics and proteomics . This renders it invisible for quantitative tracking against the endogenous 14N pool, making it a non-functional substitute for isotope labeling experiments. Furthermore, substituting it with the commonly available enantiopure L-Proline (15N) changes the experimental scope. While L-Proline (15N) is the standard for studying proteinogenic metabolism in eukaryotic systems, the racemic DL-Proline (15N) is specifically required for investigations into chiral recognition, racemate-specific metabolic pathways, or as a cost-effective, non-stereospecific nitrogen source where D-proline's unique metabolic fate or the racemic mixture's properties are the subject of study [1]. The use of a dual-labeled analog like L-Proline (13C5, 15N) introduces a larger M+6 mass shift, which is advantageous for multiplexed quantitative proteomics (e.g., SILAC) but may be unnecessarily complex and costly for simpler 15N-only tracing experiments, where DL-Proline (15N) offers a more direct and economical solution .

Quantitative Evidence Guide: Validating the Differential Performance of DL-Proline (15N) in Targeted Applications


Enhanced Tracer Efficiency for Protein Synthesis Monitoring Compared to 13C-Leucine

In a direct head-to-head in vivo comparison, 15N-proline demonstrated a higher rate of incorporation into skin proteins than the alternative tracer 13C-leucine. This quantifies 15N-proline's superior efficiency as a tracer for studying protein metabolism in this tissue, providing a clear, data-driven rationale for its selection over other common isotopic tracers like 13C-leucine [1].

Protein Metabolism Skin Biosynthesis Tracer Kinetics

Quantitative Mapping of Proline-Derived Nitrogen Flux in Human Retinal Pigment Epithelium (RPE) Cells

Using 15N-labeled proline as a metabolic tracer, a study quantified its conversion into other amino acids in human RPE cells. The data showed that the 15N label was actively and differentially incorporated, with high transfer rates to glutamine and aspartate but low transfer to glycine. This demonstrates the specific utility of DL-Proline (15N) for dissecting nitrogen utilization pathways, offering a level of quantitative detail not achievable with unlabeled proline .

Cellular Metabolism Nitrogen Flux Retinal Biology

Isotopic Enrichment Specification: 99 atom% 15N vs. 98 atom% 15N for Maximal Tracer Sensitivity

The isotopic enrichment of a tracer directly impacts the signal-to-noise ratio in MS-based assays. While many commercial 15N-labeled proline products are specified at ≥95 atom% or 98 atom% 15N , alternative suppliers list DL-Proline (15N) with a higher isotopic enrichment of 99 atom% 15N . This 1-4% increase in isotopic purity can be a critical procurement differentiator for experiments demanding the highest possible sensitivity, such as detecting low-abundance metabolites or analyzing samples with limited material, by minimizing background signal from residual 14N-isotopologues.

Isotopic Enrichment Mass Spectrometry Procurement Specification

Economic and Experimental Differentiation from Dual-Labeled (13C, 15N) Proline for 15N-Only Tracing

For experiments requiring only nitrogen tracing, DL-Proline (15N) offers a targeted and cost-effective alternative to more complex dual-labeled analogs like L-Proline (13C5, 15N). The single-isotope labeling results in a predictable M+1 mass shift, simplifying MS data analysis compared to the M+6 shift of a dual-labeled analog. While direct price comparisons are not provided, this simpler chemical synthesis generally correlates with a lower procurement cost and reduced data complexity, making it the rational choice for studies focused solely on nitrogen flux .

Cost-Efficiency Experimental Design Single-Isotope Tracer

Application in Agricultural Nitrogen Uptake Studies with Quantifiable Translocation Rates

In a study on foliar nitrogen application in sweet cherry plants, the use of 15N-labeled proline allowed for the precise quantification of nitrogen uptake and translocation. The study reported that pre-harvest application resulted in 0.22% of nitrogen in the pedicel being derived from proline, while post-harvest application increased this to 0.45% in the fruit skin. This quantitative data demonstrates the compound's utility in agricultural research for optimizing nutrient delivery strategies and understanding plant nitrogen dynamics .

Agricultural Science Nitrogen Use Efficiency Isotope Tracing

Defined Role in Mitigating Arginine-to-Proline Conversion Artifacts in SILAC Proteomics

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the metabolic conversion of heavy arginine (e.g., 13C6,15N4-arginine) to heavy proline (e.g., 13C5,15N1-proline) is a well-documented source of quantification error [1]. The addition of unlabeled or light proline to the culture medium is a standard experimental correction to suppress this conversion and improve quantitative accuracy. While this evidence pertains to the class of proline isotopologues, it defines a critical and quantifiable role for any 15N-labeled proline, including DL-Proline (15N), as an essential component in SILAC experimental design to ensure data integrity .

Quantitative Proteomics SILAC Experimental Artifact Correction

High-Impact Scenarios for the Application of DL-Proline (15N) in Research and Development


Quantitative 15N-Only Metabolic Flux Analysis in Cell and Tissue Culture

DL-Proline (15N) is optimally deployed as a metabolic tracer to quantify the flux of nitrogen from proline into downstream metabolites and other amino acids. As demonstrated in studies on human RPE cells, it allows researchers to map the specific metabolic fate of proline-derived nitrogen, distinguishing between high-incorporation pathways (e.g., into glutamine and aspartate) and low-incorporation pathways (e.g., into glycine) . This application is critical for understanding cellular nitrogen economy in health and disease, and its single-isotope design makes it a straightforward, cost-effective choice for 15N-only tracing studies [1].

Investigations of Tissue-Specific Protein Turnover and Biosynthesis In Vivo

For in vivo studies of protein metabolism, 15N-labeled proline has been shown to be a superior tracer compared to alternatives like 13C-leucine for certain tissues, such as skin . This scenario is ideal for researchers focused on connective tissue biology, wound healing, or skin-related pathologies, where the higher incorporation rate of proline provides a stronger and more reliable isotopic signal for quantifying protein synthesis rates. The use of DL-Proline (15N) enables precise, tissue-specific measurements that are essential for evaluating the effects of therapeutics, nutrition, or genetic modifications on protein homeostasis [1].

Precision Nitrogen Tracing in Plant and Agricultural Research

DL-Proline (15N) serves as a powerful tool for quantifying nitrogen uptake, translocation, and utilization efficiency in plants. As validated in studies on fruit crops, its application allows for the precise calculation of the percentage of nitrogen derived from an exogenous proline source in different plant tissues (e.g., leaves, pedicels, fruit skin) at various growth stages . This quantitative data is invaluable for developing and optimizing fertilization strategies, improving crop nitrogen use efficiency, and understanding the role of amino acids in plant development and stress responses [1].

Optimizing Experimental Design in SILAC-Based Quantitative Proteomics

In SILAC experiments, the metabolic conversion of heavy arginine to heavy proline is a major source of quantification inaccuracy . While any proline isotopologue can be used as a supplement to suppress this conversion, the racemic DL-Proline (15N) offers a specific advantage when the study requires a non-stereospecific source of proline or when D-proline's metabolism is a variable of interest. Its inclusion in the culture medium is a standard, quantitative step to ensure that the signal from proline-containing peptides accurately reflects true biological differences rather than a metabolic artifact, thereby safeguarding the integrity of large-scale proteomic datasets [1].

Technical Documentation Hub

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